N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1706441-11-3
VCID: VC2891611
InChI: InChI=1S/C11H19N5/c1-9-13-10(15(2)3)8-11(14-9)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3
SMILES: CC1=NC(=CC(=N1)N(C)C)N2CCNCC2
Molecular Formula: C11H19N5
Molecular Weight: 221.3 g/mol

N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine

CAS No.: 1706441-11-3

Cat. No.: VC2891611

Molecular Formula: C11H19N5

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine - 1706441-11-3

Specification

CAS No. 1706441-11-3
Molecular Formula C11H19N5
Molecular Weight 221.3 g/mol
IUPAC Name N,N,2-trimethyl-6-piperazin-1-ylpyrimidin-4-amine
Standard InChI InChI=1S/C11H19N5/c1-9-13-10(15(2)3)8-11(14-9)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3
Standard InChI Key DEURNQSDFBPVJP-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N(C)C)N2CCNCC2
Canonical SMILES CC1=NC(=CC(=N1)N(C)C)N2CCNCC2

Introduction

Chemical Structure and Properties

Structural Characteristics

N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine consists of a pyrimidine ring with several functional groups attached. The pyrimidine core serves as the central scaffold of the molecule, with a piperazine ring attached at the 6-position. Additionally, the molecule contains three methyl groups: one at the 2-position of the pyrimidine ring and two attached to the nitrogen at the 4-position, forming a dimethylamine group. The piperazine component is a six-membered heterocyclic ring containing two nitrogen atoms in its structure.

The compound belongs to a broader class of pyrimidine derivatives, which are heterocyclic aromatic organic compounds similar to benzene and pyridine but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound incorporates the piperazine ring, known for its diverse applications in pharmaceutical chemistry.

Physical and Chemical Properties

Below is a comprehensive table outlining the key physical and chemical properties of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine:

PropertyValueSource
CAS Registry Number1706441-11-3
Molecular FormulaC₁₁H₁₉N₅
Molecular Weight221.3 g/mol
IUPAC NameN,N,2-trimethyl-6-piperazin-1-ylpyrimidin-4-amine
InChIInChI=1S/C11H19N5/c1-9-13-10(15(2)3)8-11(14-9)16-6-4-12-5-7-16/h8,12H,4-7H2,1-3H3
InChIKeyDEURNQSDFBPVJP-UHFFFAOYSA-N
SMILESCC1=NC(=CC(=N1)N(C)C)N2CCNCC2
PubChem Compound ID99980200

The pyrimidine core of this molecule contributes to its aromatic character, while the piperazine ring introduces a basic nitrogen atom that can potentially participate in hydrogen bonding and acid-base reactions. The presence of the dimethylamine group at the 4-position likely affects the electron distribution within the molecule, potentially influencing its reactivity and binding properties.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine typically involves multi-step reactions starting from simpler pyrimidine derivatives. The manufacturing process generally includes nucleophilic substitution reactions to introduce the piperazine ring and alkylation reactions to add methyl groups.

Similar pyrimidine-piperazine compounds are often synthesized using established methodologies in heterocyclic chemistry. These typically begin with an appropriately substituted pyrimidine core that undergoes selective functionalization to introduce the desired substituents. The piperazine ring is usually incorporated through nucleophilic aromatic substitution reactions, particularly when the pyrimidine ring bears a good leaving group at the desired position of attachment.

Purification and Characterization

After synthesis, the compound would typically be purified using standard techniques such as recrystallization, column chromatography, or other purification methods common in organic synthesis. Characterization would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final product.

Research on optimizing the synthesis of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is ongoing, with a focus on developing more efficient and environmentally friendly procedures.

Structural Relationships to Similar Compounds

Comparison with Related Pyrimidine Derivatives

N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine belongs to a larger family of substituted pyrimidines. Several similar compounds have been reported in the literature with variations in substituents and structural features. For example, N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amine represents a related compound with a more complex substitution pattern on the piperazine ring and a different arrangement of methyl groups on the pyrimidine core .

The table below compares N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine with selected related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amineC₁₁H₁₉N₅221.3 g/molBase compound with unsubstituted piperazine ring
N,N,4-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-amineC₁₉H₂₇N₅325.5 g/molContains 2-phenylethyl substituent on piperazine; methyl groups at different positions
N,N,6-trimethyl-2-(4-(methylsulfonyl)piperazin-1-yl)pyrimidin-4-amineC₁₂H₂₁N₅O₂S299.40 g/molContains methylsulfonyl group on piperazine; different arrangement of methyl groups

These structural differences are significant because they can dramatically alter the physicochemical properties and biological activities of the compounds. The position of substituents on the pyrimidine ring, as well as the nature of substituents on the piperazine moiety, can influence factors such as lipophilicity, hydrogen bonding capacity, and molecular recognition.

Current Research and Future Directions

Ongoing Research

Research on N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine is ongoing, with a focus on optimizing its synthesis and exploring its biological activities. The continuing investigation of this compound and related pyrimidine derivatives reflects their potential importance in medicinal chemistry and pharmaceutical development.

Scientists are likely exploring:

  • More efficient synthetic routes to prepare the compound

  • Evaluation of its biological activities in various assay systems

  • Structure-activity relationship studies to identify more potent analogs

  • Potential applications in drug discovery programs targeting specific diseases

Future Research Directions

Future studies involving N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine might include:

  • Detailed mechanistic studies to understand its mode of action

  • Development of structurally optimized derivatives with enhanced potency and selectivity

  • Exploration of its potential applications in specific therapeutic areas

  • Investigation of its pharmacokinetic properties and metabolism

Given that related compounds have shown promise as kinase inhibitors, particularly in the context of cancer treatment , future research might focus on evaluating the potential anticancer activity of N,N,2-trimethyl-6-(piperazin-1-yl)pyrimidin-4-amine or its derivatives.

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